1h-Indole,7-methoxy-6-(phenylmethoxy)-

Computational Chemistry Medicinal Chemistry Structure-Activity Relationship

Sourcing regioselectively dual-functionalized indoles is a persistent bottleneck: mono-substituted analogs are common, but the precise 6-benzyloxy-7-methoxy pattern is rare. This compound solves that gap by delivering the exact substitution required for complex natural product synthesis and fragment library expansion. • Orthogonal pharmacophore: methoxy H-bond acceptor + hydrophobic benzyl group creates a unique 3D binding motif for target screening. • Enables late-stage diversification: protected phenol at C-6 and methoxy at C-7 serve as orthogonal handles in multi-step synthetic routes. • Consistent lot-to-lot purity (≥95% HPLC) ensures reproducible results across analytical method development and biological assays.

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
Cat. No. B8554255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Indole,7-methoxy-6-(phenylmethoxy)-
Molecular FormulaC16H15NO2
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C1NC=C2)OCC3=CC=CC=C3
InChIInChI=1S/C16H15NO2/c1-18-16-14(8-7-13-9-10-17-15(13)16)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3
InChIKeyPLANTPBXECBTDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Key Properties of 1H-Indole,7-methoxy-6-(phenylmethoxy)-


1H-Indole,7-methoxy-6-(phenylmethoxy)- (CAS 2417-14-3) is a polysubstituted indole derivative . Its core structure is a bicyclic indole heterocycle substituted with a methoxy group at the 7-position and a phenylmethoxy (benzyloxy) group at the 6-position . This compound, with a molecular weight of 253.29 g/mol and the formula C16H15NO2, is typically offered at a purity of 95% and serves primarily as a research chemical .

Scaffold 6,7-disubstituted indole heterocycle
Grade Research chemical, 95% purity
Workflow Synthetic intermediate, fragment library, or analytical standard

1H-Indole,7-methoxy-6-(phenylmethoxy)-: Why Analogs Fail


The specific substitution pattern of 1H-Indole,7-methoxy-6-(phenylmethoxy)- distinguishes it from other indole analogs. Unlike simpler compounds such as 7-benzyloxyindole (CAS 20289-27-4, MW 223.27) [1] or 6-benzyloxyindole (CAS 15903-94-3, MW 223.27) [2], which have a single modification, the presence of both a 7-methoxy and a 6-phenylmethoxy group creates a distinct electronic and steric environment on the indole scaffold. This unique substitution pattern can dramatically alter its chemical reactivity and potential biological interactions compared to its mono-substituted counterparts. Even a regioisomer, such as 5-methoxy-6-(phenylmethoxy)-1H-indole (CAS 2426-59-7) , can exhibit different properties. Therefore, treating this compound as a generic, interchangeable indole derivative is not scientifically sound, as its specific dual-substitution pattern is the primary determinant of its unique behavior in any experimental or synthetic application.

This compound Mono‑substituted indole

Dual substitution alters electronic and steric environment, potentially changing reactivity and binding profile.

This compound Regioisomer

Regioisomeric shift may lead to different property profiles and may not be directly interchangeable.

Evidence Guide for 1H-Indole,7-methoxy-6-(phenylmethoxy)-


Molecular Descriptor Differentiation

The distinct physicochemical properties of 1H-Indole,7-methoxy-6-(phenylmethoxy)- can be inferred from its molecular structure compared to closely related analogs. While direct experimental data is unavailable, calculated molecular descriptors highlight significant differences that underpin its unique behavior. The target compound is compared here against its single-substitution analogs, 7-benzyloxyindole [1] and 6-benzyloxyindole [2], and its regioisomer, 5-methoxy-6-(phenylmethoxy)-1H-indole .

MW Differentiation
Class-level
253.29 vs. 223.27 g/mol
+30.02 g/mol

May impact solubility and permeability relative to mono-substituted analogs.

Based on calculated molecular descriptors; experimental data needed.

Computational Chemistry Medicinal Chemistry Structure-Activity Relationship

Application Scenarios for 1H-Indole,7-methoxy-6-(phenylmethoxy)-


Synthetic Intermediate for Complex Alkaloids

The dual functionalization of the indole core at the 6- and 7-positions makes this compound a potentially valuable late-stage intermediate in the total synthesis of complex natural products or pharmaceutical agents where this precise substitution pattern is required. Its structure is particularly relevant for constructing scaffolds that require both a methoxy and a protected phenol, as seen in certain indole alkaloid families.

Fragment-Based Drug Discovery Scaffold

The specific arrangement of hydrogen bond acceptors (the methoxy and benzyloxy oxygens) and the hydrophobic benzyl group creates a unique 3D pharmacophore. This compound can serve as a distinct fragment for screening against a target of interest, offering a chemical starting point that is orthogonal to more common, mono-substituted indoles, thereby expanding the chemical diversity of a fragment library.

Analytical Method Reference Standard

The unique mass and expected chromatographic behavior of this compound, due to its specific substitution, make it a suitable reference standard for developing and validating analytical methods, such as HPLC or LC-MS, for detecting and quantifying related substances or metabolites in complex mixtures derived from synthetic or natural sources.

Application
Selection Property
Validation Focus
Synthetic intermediate for complex alkaloids
6,7‑Disubstituted indole scaffold
Regiochemistry and purity verification
Fragment-based drug discovery scaffold
Unique 3D pharmacophore geometry
Binding specificity and SAR profiling
Analytical method reference standard
Distinct mass and chromatographic profile
Method specificity and sensitivity validation

Technical Documentation Hub

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22 linked technical documents
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